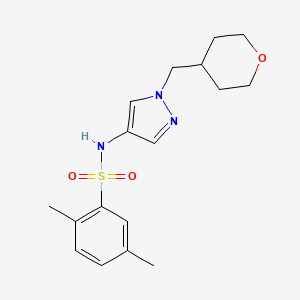

2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-3-4-14(2)17(9-13)24(21,22)19-16-10-18-20(12-16)11-15-5-7-23-8-6-15/h3-4,9-10,12,15,19H,5-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGFHHOMVIUOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H21N3O2S

- Molecular Weight : 303.36 g/mol

- CAS Number : 2034611-87-3

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyrazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A study reported that compounds with a similar sulfonamide structure showed IC50 values less than 2 µg/mL against human liver carcinoma cells (HepG2) .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Similar sulfonamides have been effective against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 8 µg/mL . The presence of the tetrahydropyran ring may enhance its interaction with bacterial enzymes, thereby increasing its efficacy.

The proposed mechanism of action for this class of compounds includes inhibition of key enzymes involved in tumor progression and microbial resistance. The sulfonamide moiety is believed to interfere with folate synthesis in bacteria, while the pyrazole ring may inhibit pathways crucial for cancer cell proliferation .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related pyrazole derivative in vivo. The compound was administered to mice bearing xenografts of human tumors. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Assessment

In vitro assays were conducted to assess the antimicrobial properties of a series of sulfonamide derivatives, including those structurally related to our compound. The results showed that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .

Data Tables

| Compound | Activity | Cell Line / Strain | IC50 / MIC (µg/mL) |

|---|---|---|---|

| 2,5-Dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide | Antitumor | HepG2 | < 2 |

| Related Sulfonamide | Antimicrobial | MRSA | 4–8 |

| Related Pyrazole | Antitumor | Xenograft Model | Significant Reduction |

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a benzenesulfonamide moiety, which is known for its biological activity. The presence of the tetrahydro-2H-pyran group contributes to its pharmacokinetic properties, enhancing solubility and bioavailability.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain sulfonamide derivatives had IC50 values in the low micromolar range against breast and prostate cancer cell lines, suggesting that 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide may exhibit similar effects .

2. Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Research has shown that compounds containing this functional group can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the pyrazole and tetrahydro-pyran moieties may enhance this activity by improving the compound's ability to penetrate bacterial membranes .

3. Anti-inflammatory Properties

Sulfonamides have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Compounds structurally related to this compound have been shown to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation into sulfonamide derivatives revealed that modifications to the benzenesulfonamide structure could significantly enhance anticancer activity. In vitro assays demonstrated that a related compound reduced cell viability in MCF-7 breast cancer cells by over 70% at concentrations below 10 µM. This suggests that the target compound may possess similar or enhanced efficacy due to its unique structural features .

Case Study 2: Antimicrobial Testing

In a comparative study of various sulfonamides, including those with tetrahydro-pyran substitutions, it was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing intermediate. For this compound, a multi-step approach is suggested:

Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine in anhydrous THF using triethylamine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Optimize solvent ratios (e.g., DCM:MeOH) to improve yield and purity .

- Critical Considerations : Side reactions (e.g., over-sulfonylation) may occur if stoichiometry is imbalanced. Validate intermediates via NMR and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a C18 column (acetonitrile:water, 60:40) to assess purity (>95%) .

- Spectroscopy : Confirm structure via / NMR (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm) and FT-IR (sulfonamide S=O stretching at 1150–1350 cm) .

- Mass Spectrometry : Compare observed [M+H] peaks with theoretical molecular weight (CHNOS: ~376.5 g/mol) .

Q. What are the key challenges in synthesizing tetrahydro-2H-pyran-containing sulfonamides?

- Methodological Answer :

- Steric Hindrance : The tetrahydro-2H-pyran group may reduce reactivity at the pyrazole’s 4-position. Use bulky solvents (e.g., DMF) to improve solubility .

- Byproduct Formation : Competing N-alkylation or ring-opening of the pyran moiety can occur. Control temperature (<60°C) and reaction time (<24 h) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran substituent influence the compound’s conformational dynamics and biological activity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze rotational barriers of the pyran-methyl group and its impact on binding pocket interactions .

- X-ray Crystallography : Resolve crystal structures to compare with related sulfonamides (e.g., N-(pyrazolyl)benzenesulfonamides in PDB 4XYZ). The pyran ring may stabilize hydrophobic interactions .

- Contradictions : Pyran-containing analogs may show reduced solubility compared to non-cyclic ether derivatives, conflicting with predicted bioavailability .

Q. What experimental strategies can resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (nM–µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .

- Off-Target Profiling : Use kinase panels or proteome-wide affinity pulldowns to validate specificity. Pyrazole sulfonamides often inhibit carbonic anhydrase isoforms (e.g., CA IX/XII) .

- Data Normalization : Account for batch-to-batch variability in cell viability assays (e.g., MTT) using internal controls like staurosporine .

Q. How can researchers design SAR studies to optimize this compound’s selectivity for therapeutic targets?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with:

- Varied substituents on the benzene ring (e.g., halogens, methoxy) to modulate electron-withdrawing/donating effects .

- Alternative heterocycles (e.g., triazoles, imidazoles) replacing pyrazole to alter binding kinetics .

- Biological Assays : Compare IC values against isoforms (e.g., CA II vs. CA IX) to assess selectivity. Use isothermal titration calorimetry (ITC) for binding affinity validation .

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure, and how do they inform drug design?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL .

- Key Parameters : Analyze torsion angles between the pyran and pyrazole moieties to predict conformational stability in vivo .

- Limitations : Poor crystal quality due to flexible pyran-methyl linkage may require synchrotron radiation for high-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.